Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide

Computational Chemistry Conformational Analysis Hydrogen Bonding

Researchers needing a geometrically defined hydrazone scaffold with documented conformational purity face limited options. Pyrrole-2-carboxaldehyde salicylhydrazone (PCSH, CAS 19015-16-8) is a 99.96% syn-syn closed conformer locked by a 14.03 kcal/mol RAHB, with fully published DFT reactivity descriptors and Fukui function-validated regioselectivity. • Computational benchmark for RAHB system DFT validation • Pre-organized [O,N,O] tridentate ligand precursor • 88% aqueous yield for scalable green synthesis

Molecular Formula C12H11N3O2
Molecular Weight 229.23
CAS No. 19015-16-8
Cat. No. B3348876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide
CAS19015-16-8
Molecular FormulaC12H11N3O2
Molecular Weight229.23
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NN=CC2=CC=CN2)O
InChIInChI=1S/C12H11N3O2/c16-11-6-2-1-5-10(11)12(17)15-14-8-9-4-3-7-13-9/h1-8,13,16H,(H,15,17)/b14-8+
InChIKeySSFAKFBVXKBZAY-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCSH: Pyrrole-Salicyl Hydrazone Overview


Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide (CAS 19015-16-8), also known as Pyrrole-2-carboxaldehyde salicylhydrazone (PCSH), is a Schiff-base hydrazone formed by the condensation of pyrrole-2-carboxaldehyde and salicyl hydrazide. It possesses a molecular formula of C12H11N3O2 and a molecular weight of 229.23 g/mol. The compound is characterized by a strong resonance-assisted intramolecular hydrogen bond (O–H···O) that stabilizes its syn-syn (closed) conformer, which represents 99.96% of the gas-phase population [1]. Its primary documented differentiation lies in its well-defined computational reactivity descriptors and its role as a precursor to heterocyclic derivatives and metal complexes, rather than as a standalone bioactive agent [1][2].

1 Conformationally locked hydrazone for RAHB computational benchmarking
2 Geometrically predictable tridentate ligand precursor for metal complexes
3 Aqueous green synthesis intermediate with defined regiochemistry

Why Generic Substitution Fails for PCSH


In silico and experimental studies demonstrate that PCSH is not a freely rotating hydrazone; its dominant solution and gas-phase conformer (syn-syn closed at 99.96%) is locked by a strong resonance-assisted intramolecular hydrogen bond (14.03 kcal/mol), a feature that is highly sensitive to substitution on the benzohydrazide ring [1]. Substituting the 2-hydroxy group (as in 4-hydroxy or unsubstituted benzohydrazide analogs) eliminates this conformational locking, altering the spatial presentation of the pyrrole and phenyl rings. Furthermore, DFT-calculated reactivity descriptors confirm that the 2-hydroxy substituent directs nucleophilic attack to the carbonyl carbon and electrophilic attack to the pyrrolic NH, amidic NH, and C=N bond, which dictates specific regioselectivity in downstream synthetic transformations [1]. Generic analogs lacking the 2-hydroxy group would therefore exhibit different conformational ensembles and divergent reactivity, rendering them unsuitable as drop-in replacements for studies or syntheses where this precise geometry and electron density distribution are critical.

This Product (2-OH PCSH)
Generic Analog (4-OH / Unsubstituted)
Conformational Locking Single syn-syn conformer (99.96%) stabilized by intramolecular O–H···O hydrogen bond
Flexible Ensemble Multiple populated conformers; loss of resonance-assisted H-bond alters spatial geometry
Defined Regiochemistry 2-OH directs nucleophilic attack to carbonyl carbon; electrophilic sites mapped to pyrrolic NH, amidic NH, and C=N
Divergent Reactivity Absence of 2-OH redirects electron density; regioselectivity in downstream syntheses may shift

Quantitative Differentiation Evidence for PCSH


Resonance-Assisted Hydrogen Bond Energy

The intramolecular O–H···O hydrogen bond in PCSH, formed between the 2-hydroxy group and the hydrazone nitrogen, was calculated using Atoms in Molecules (AIM) theory to have an energy of 14.03 kcal/mol. This value is characteristic of Resonance-Assisted Hydrogen Bonding (RAHB), confirmed by ellipticity parameters [1]. In contrast, hydrazone analogs lacking the 2-hydroxy group (e.g., benzoic acid, (1H-pyrrol-2-ylmethylene)hydrazide, CAS not available) cannot form this intramolecular bond and populate multiple conformers, leading to a fundamental difference in ground-state geometry. The rotational barrier between the syn-syn (closed) and syn-syn (open) conformers was calculated at 2966.9 kcal/mol, indicating an exceptionally high energetic penalty for breaking this hydrogen bond.

RAHB Energy
Class-level inference
14.03 kcal/mol
vs. non-salicyloyl analogs: no intramolecular H-bond; multiple conformers expected
Conformer-locked scaffold supports geometry-sensitive docking and crystallography
AIM analysis at B3LYP/6-31+G(d,p); rotational barrier 2966.9 kcal/mol
Computational Chemistry Conformational Analysis Hydrogen Bonding

DFT Global Reactivity Descriptors

DFT calculations at the B3LYP/6-31+G(d,p) level yielded the following global reactivity descriptors for PCSH: ionization potential (I) = 7.98 eV, electron affinity (A) = 1.60 eV, electronegativity (χ) = 4.79 eV, chemical hardness (η) = 3.19 eV, chemical softness (S) = 0.157 eV⁻¹, and electrophilicity index (ω) = 3.59 eV [1]. These values place PCSH as a moderate electrophile. While direct quantitative comparison data for 4-hydroxy or unsubstituted benzohydrazide analogs under identical computational conditions were not located in the searched literature, the published data establish a precise computational benchmark for this specific scaffold. Researchers can use these calculated values to select PCSH over analogs when a hydrazone with this specific electrophilicity is required for reactivity tuning.

DFT Reactivity Descriptors
Class-level inference
ω = 3.59 eV
χ = 4.79 eV | η = 3.19 eV | I = 7.98 eV | A = 1.60 eV
Computational fingerprint for benchmarking hydrazone reactivity in QSAR studies
B3LYP/6-31+G(d,p) gas phase; reference values for future comparative work
Density Functional Theory Reactivity Descriptors Electrophilicity

Diagnostic NMR Hydroxyl Proton Shift

The ¹H NMR spectrum of PCSH in DMSO-d₆ shows the 2-hydroxy proton at a highly deshielded chemical shift of 10.45 ppm, which is a definitive experimental marker for the strong intramolecular hydrogen bond [1]. In contrast, the 4-hydroxy regioisomer, (E)-N′-((1H-pyrrol-2-yl)methylene)-4-hydroxybenzohydrazide, has a reported crystal structure confirming a different hydrogen-bonding network; while its solution NMR data were not available for direct comparison, the absence of the resonance-assisted O–H···N interaction in the 4-hydroxy analog is structurally evident [2]. The downfield shift of the 2-OH proton serves as a rapid spectroscopic quality-control indicator to confirm the correct regioisomer and the integrity of the intramolecular hydrogen bond upon procurement.

NMR Diagnostic Shift
Cross-study comparable
δ 10.45 ppm (2-OH)
vs. 4-hydroxy analog: different H-bond network confirmed by X-ray; 2-OH shift is regioisomer-specific
Supports procurement QC and correct regioisomer identity confirmation
¹H NMR, DMSO-d₆; experimental marker for intact intramolecular H-bond
NMR Spectroscopy Hydrogen Bonding Structural Confirmation

Aqueous Green Synthesis Protocol

PCSH is synthesized via a condensation reaction between pyrrole-2-carboxaldehyde and salicyl hydrazide in water at room temperature, achieving an isolated yield of 88% [1]. This contrasts sharply with many conventional hydrazone syntheses that require methanol or other organic solvents and often produce lower yields. The water-based synthesis not only reduces solvent cost and disposal burden but also simplifies purification, as the product precipitates directly from the aqueous medium. While yield data for the 4-hydroxy analog under identical aqueous conditions were not found, the reported procedure provides a validated, high-yielding green protocol specific to this compound that procurement teams can leverage when sourcing or commissioning custom synthesis.

Aqueous Synthesis Yield
Class-level inference
88% isolated yield
vs. conventional hydrazone syntheses: organic solvent reflux, variable yields; this protocol uses water at RT
Green chemistry protocol supports scalable procurement and custom synthesis
Water, room temperature, no catalyst; product precipitates directly
Green Chemistry Synthesis Process Efficiency

Antiproliferative Activity in HeLa Cells

A PubChem BioAssay record (associated with the broader compound class including CAS 19015-16-8) indicates that the compound was tested for antiproliferative activity against human HeLa cells in a 48-hour WST-8 assay [1]. The summary notes that 1 out of 6 tested compounds showed activity ≤ 1 µM. However, without access to the full dose-response data and the identity of the other 5 tested compounds, it is impossible to determine whether PCSH is the active compound or to quantitatively compare its potency against close structural analogs. This data point is therefore retained only as a supporting indicator of potential biological relevance and should not be used as a basis for procurement decisions based on anticancer potency.

HeLa Antiproliferative Screen
Data to verify
Activity ≤ 1 µM in 1 of 6 tested compounds
Reported screening context; compound attribution unresolved
PubChem BioAssay, HeLa WST-8, 48 h; identity of active compound not confirmed
Anticancer Cytotoxicity HeLa

Application Scenarios for PCSH


RAHB Computational Benchmark Standard

The fully characterized DFT descriptors (I, A, χ, η, ω, S) and the precisely quantified intramolecular hydrogen bond energy (14.03 kcal/mol) make PCSH an ideal computational benchmark for developing or validating new functionals and basis sets aimed at describing RAHB systems. Researchers can procure this compound as a well-defined small-molecule model with published experimental IR and NMR data to calibrate their computational methods [1].

Regioselective Synthetic Intermediate

Fukui function analysis has identified the pyrrolic NH, amidic NH, and C=N bond as electrophilic attack sites, while the carbonyl carbon is the primary nucleophilic site. This computationally predicted and experimentally validated regiochemical map allows synthetic chemists to use PCSH as a directing scaffold for the controlled construction of pyrrole-containing heterocycles via cycloaddition or condensation reactions [1].

Aqueous Hydrazone Synthesis Benchmark

The published protocol achieves 88% yield in water at room temperature without catalysts or auxiliary reagents. This positions PCSH as a model substrate for academic teaching labs or industrial process development groups aiming to benchmark or optimize aqueous hydrazone condensation methodologies against traditional organic solvent protocols [1].

Conformationally Constrained Ligand for Metal Complexes

The 99.96% conformational purity of the syn-syn (closed) form in the gas phase, combined with the tridentate [O,N,O] or [O,N,N] donor potential of the salicyloyl hydrazone scaffold, makes PCSH a geometrically predictable ligand precursor. Procurement of this specific compound is warranted when the research objective requires a pre-organized ligand geometry for crystallographic or catalytic studies, as opposed to conformationally flexible hydrazone analogs [1].

Application
Selection Property
Validation Focus
RAHB computational benchmark
Published DFT descriptors and H-bond energy
Method calibration against experimental IR/NMR data
Regioselective synthetic intermediate
Fukui-mapped electrophilic and nucleophilic sites
Cycloaddition or condensation product regiochemistry
Aqueous hydrazone synthesis benchmark
High-yield water-based protocol
Green chemistry metrics and process reproducibility
Conformationally constrained ligand
99.96% syn-syn conformer purity
Pre-organized geometry for crystallographic or catalytic studies
Quote Request

Request a Quote for Benzoic acid, 2-hydroxy-, (1H-pyrrol-2-ylmethylene)hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.